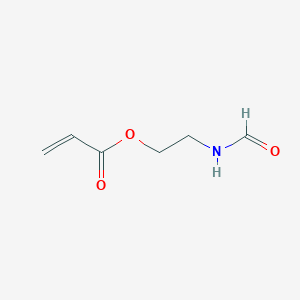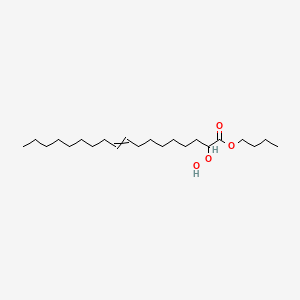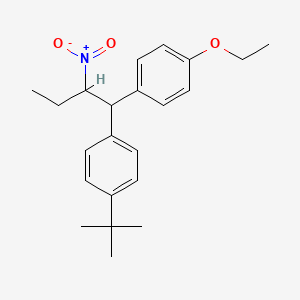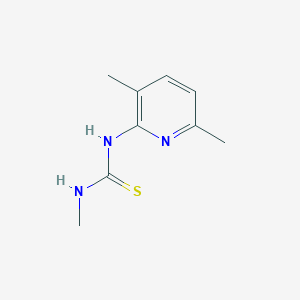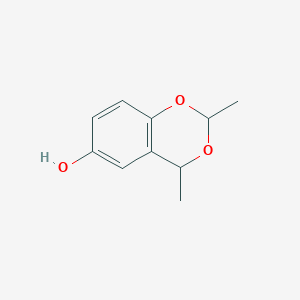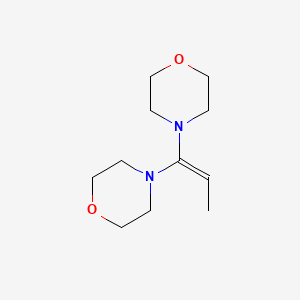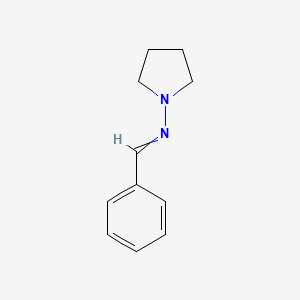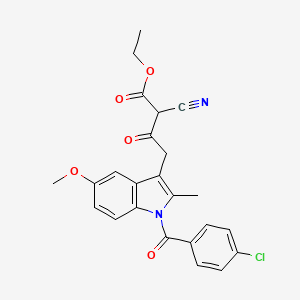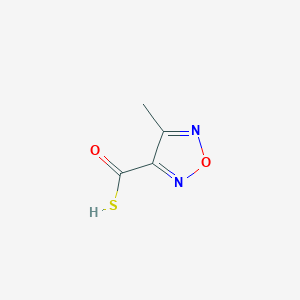
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This intermediate is then further reacted under specific conditions to yield the desired carbothioic S-acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis in cancer cells . This inhibition prevents the proliferation of cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid include:
- 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
What sets this compound apart is its unique combination of nitrogen, oxygen, and sulfur atoms within the five-membered ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
58933-10-1 |
|---|---|
Formule moléculaire |
C4H4N2O2S |
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)9)6-8-5-2/h1H3,(H,7,9) |
Clé InChI |
DWJVBBXEBJJAGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



